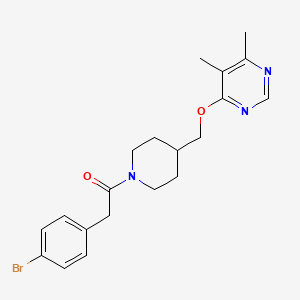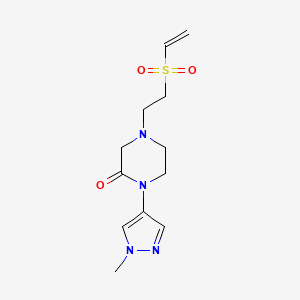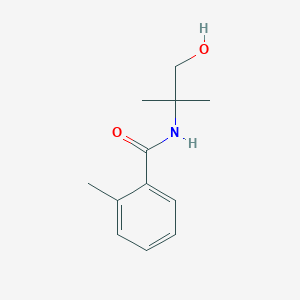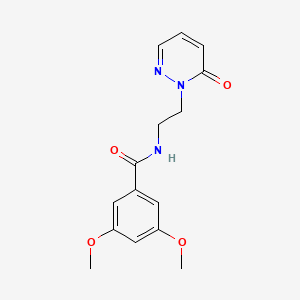
2-(4-Bromophenyl)-1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multifaceted reactions, including microwave-assisted synthesis and reactions under specific conditions to obtain derivatives with potential antibacterial activity (Merugu et al., 2010). For instance, compounds have been synthesized by the reaction of piperidine with various intermediates under microwave irradiation, highlighting the efficiency and innovation in synthetic methods.
Molecular Structure Analysis
The molecular structure of related compounds, characterized by X-ray crystallography, reveals intricate details such as hydrogen bonding patterns and crystal packing (Balderson et al., 2007). These structures are often stabilized by weak interactions, including C-H...Br and Br...O, contributing to their stability and properties.
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives can lead to a variety of products with distinct properties. For example, reactions under microwave irradiation have been employed to synthesize compounds with significant antibacterial activity (Merugu et al., 2010). These methodologies underscore the compound's versatility and potential for further chemical modifications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are pivotal for understanding the behavior of this compound in various environments. While specific data on "2-(4-Bromophenyl)-1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one" is not directly available, studies on similar compounds provide insights into their crystalline nature and stability under different conditions (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and stability under different conditions, are essential for its application in synthesis and manufacturing processes. For instance, the compound's behavior in the presence of different catalysts and conditions can lead to the formation of novel derivatives with enhanced properties or potential biological activity (Bhat et al., 2018).
Wissenschaftliche Forschungsanwendungen
Research on Chemical Compounds and Their Applications
Parkinsonism and Chemical Exposure : One study discussed the development of parkinsonism in individuals after using an illicit drug intravenously, highlighting the neurological impacts of certain chemicals (Langston et al., 1983). This underscores the importance of understanding chemical toxicity and its neurological effects.
Metabolism of HIV-1 Protease Inhibitors : Another paper explored the metabolism of L-735,524, a potent HIV-1 protease inhibitor, identifying major metabolic pathways and metabolites in human urine (Balani et al., 1995). Research like this is crucial for developing effective treatments for viral infections.
Exposure to Environmental Chemicals : A study on the presence of carcinogenic heterocyclic amines in urine of healthy volunteers eating normal diets, but not of inpatients receiving parenteral alimentation, points to the ubiquity of these compounds in the environment and food, highlighting the need for monitoring and regulation (Ushiyama et al., 1991).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O2/c1-14-15(2)22-13-23-20(14)26-12-17-7-9-24(10-8-17)19(25)11-16-3-5-18(21)6-4-16/h3-6,13,17H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQRJYGBBITWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489040.png)

![(4-Benzylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone](/img/structure/B2489042.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2489044.png)




![N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2489051.png)
![N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-amine](/img/structure/B2489053.png)

